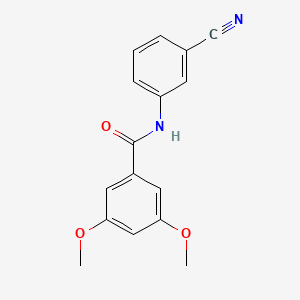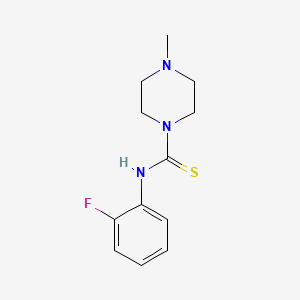
N-(2-fluorophenyl)-4-methyl-1-piperazinecarbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-fluorophenyl)-4-methyl-1-piperazinecarbothioamide, also known as FMPCT, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. FMPCT belongs to the class of piperazine derivatives, which are known for their pharmacological activities such as analgesic, anti-inflammatory, and anti-cancer properties.
科学的研究の応用
N-(2-fluorophenyl)-4-methyl-1-piperazinecarbothioamide has been extensively studied for its potential therapeutic applications. One of the major research areas is its anti-cancer properties. Studies have shown that this compound exhibits anti-proliferative activity against various cancer cell lines, including breast, lung, and colon cancer. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been investigated for its analgesic and anti-inflammatory properties. Studies have shown that this compound can reduce pain and inflammation in animal models of arthritis and neuropathic pain.
作用機序
The mechanism of action of N-(2-fluorophenyl)-4-methyl-1-piperazinecarbothioamide is not fully understood, but several studies have suggested that it acts by inhibiting the activity of enzymes involved in cancer cell proliferation and survival. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. This compound has also been shown to inhibit the activity of histone deacetylase, an enzyme that is involved in the regulation of gene expression. By inhibiting these enzymes, this compound can induce cell death in cancer cells and reduce pain and inflammation.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. Studies have shown that this compound can induce apoptosis in cancer cells by activating the caspase pathway. This compound has also been shown to inhibit the activity of NF-κB, a transcription factor that is involved in the regulation of inflammation and immune responses. Additionally, this compound has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in animal models of inflammation.
実験室実験の利点と制限
N-(2-fluorophenyl)-4-methyl-1-piperazinecarbothioamide has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high yields. This compound is also stable under normal laboratory conditions and can be stored for extended periods without degradation. However, this compound has some limitations. It is insoluble in water, which can make it difficult to administer in animal studies. Additionally, this compound can have off-target effects, which can complicate its interpretation in lab experiments.
将来の方向性
There are several future directions for the study of N-(2-fluorophenyl)-4-methyl-1-piperazinecarbothioamide. One area of research is the development of this compound analogs with improved pharmacological properties. Another area of research is the investigation of this compound in combination with other anti-cancer agents to enhance its efficacy. Additionally, the mechanism of action of this compound needs to be further elucidated to identify potential targets for drug development. Finally, more studies are needed to investigate the safety and efficacy of this compound in animal models and clinical trials.
Conclusion
In conclusion, this compound is a chemical compound with significant potential for therapeutic applications. Its anti-cancer, analgesic, and anti-inflammatory properties make it a promising candidate for drug development. The synthesis method of this compound is well-established, and its mechanism of action is being investigated. However, more studies are needed to fully understand the biochemical and physiological effects of this compound and to identify potential targets for drug development.
合成法
The synthesis of N-(2-fluorophenyl)-4-methyl-1-piperazinecarbothioamide involves the reaction between 2-fluorobenzaldehyde and 4-methylpiperazine in the presence of thioamide. The reaction proceeds in the presence of a Lewis acid catalyst, such as zinc chloride, to yield this compound as the final product. The synthesis method of this compound has been reported in several scientific journals, and the yield of the reaction can be optimized by varying the reaction conditions.
特性
IUPAC Name |
N-(2-fluorophenyl)-4-methylpiperazine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FN3S/c1-15-6-8-16(9-7-15)12(17)14-11-5-3-2-4-10(11)13/h2-5H,6-9H2,1H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEVLSFWVOFKIDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=S)NC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(4-pyridinyl)ethyl]-1,4-benzenedisulfonamide](/img/structure/B5864761.png)



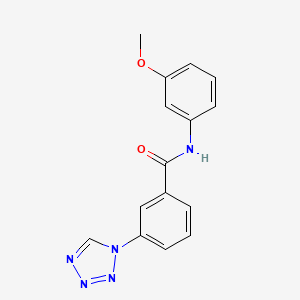
![2-(4-fluorophenyl)-N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5864800.png)
![2,2,2-trichloro-N'-[(4-chlorophenyl)sulfonyl]ethanimidamide](/img/structure/B5864809.png)
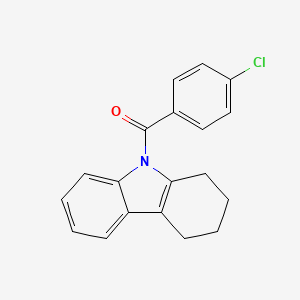
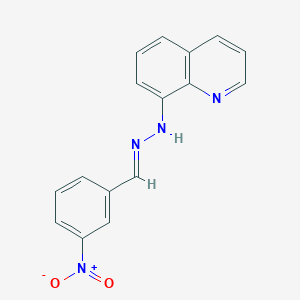
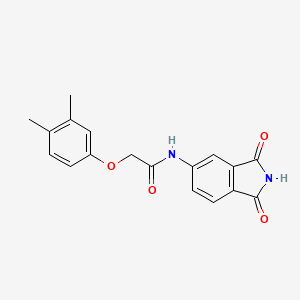
![3-[1-(2-hydroxyphenyl)-5-phenyl-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5864827.png)
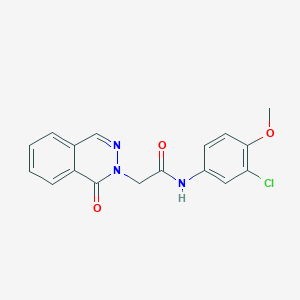
![3-chloro-N'-[(3,4-dimethoxyphenyl)acetyl]benzohydrazide](/img/structure/B5864840.png)
